Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane
Description
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C33H26F3P |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
diphenyl-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H26F3P/c34-33(35,36)27-23-20-25(21-24-27)19-22-26-11-7-8-16-30(26)31-17-9-10-18-32(31)37(28-12-3-1-4-13-28)29-14-5-2-6-15-29/h1-18,20-21,23-24H,19,22H2 |
InChI Key |
UZUPEQRWBBWHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Phosphane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Coupling Reactions: It can be used as a ligand in transition metal-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coupling Reactions: Coupled products with extended conjugation or functionalization.
Scientific Research Applications
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the compound, making it a versatile ligand in various catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in polymer synthesis.
4-(trifluoromethyl)phenol: A simpler trifluoromethyl-substituted compound, used in various organic syntheses.
Uniqueness
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and a trifluoromethyl substituent. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and a versatile building block in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
